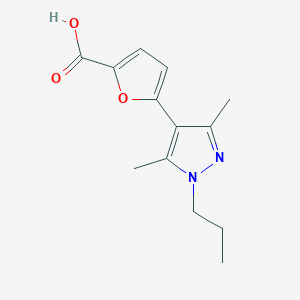![molecular formula C13H15N3O2 B7560639 N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)
N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide, also known as FE-3, is a chemical compound that has been extensively studied for its potential applications in scientific research. FE-3 is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide is not fully understood, but it is believed to involve inhibition of various signaling pathways involved in cancer cell growth and survival, as well as modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, neuroprotection, and modulation of neurotransmitter systems in the brain. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide has several advantages for use in laboratory experiments, including its ability to inhibit cancer cell growth and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity and the need for further study to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide, including further study of its mechanism of action and its potential use in the treatment of cancer and neurological disorders. Additionally, research could focus on developing new synthetic methods for this compound and exploring its potential use in other areas of scientific research.
Synthesis Methods
N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide can be synthesized using a variety of methods, including reaction of 2-(methylamino)pyridine-3-carboxylic acid with furan-2-ylacetic acid, followed by reduction with sodium borohydride. Another method involves reaction of 2-(methylamino)pyridine-3-carboxylic acid with furan-2-ylmethylamine, followed by reaction with thionyl chloride and subsequent reduction with sodium borohydride.
Scientific Research Applications
N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide has been studied for its potential applications in a variety of scientific research areas, including cancer research and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential cancer treatment. In neurological disorders, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-14-12-11(5-2-7-15-12)13(17)16-8-6-10-4-3-9-18-10/h2-5,7,9H,6,8H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTHMKLTPWOVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)NCCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)





![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)
![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)

![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)

![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)
![5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)